molecular formula C5H6N2O2S B2877712 methyl 2-sulfanyl-1H-imidazole-4-carboxylate CAS No. 57332-70-4

methyl 2-sulfanyl-1H-imidazole-4-carboxylate

Cat. No.: B2877712
CAS No.: 57332-70-4
M. Wt: 158.18
InChI Key: FXKGUEKEBDCIKU-UHFFFAOYSA-N
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Description

Methyl 2-sulfanyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole core substituted with a sulfanyl (-SH) group at position 2 and a methyl ester (-COOCH₃) at position 3. Its applications may include serving as a precursor for bioactive molecules or as a ligand in coordination chemistry.

Properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-6-5(10)7-3/h2H,1H3,(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKGUEKEBDCIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-70-4
Record name methyl 2-sulfanyl-1H-imidazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-sulfanyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-sulfanyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted imidazole derivatives.

    Reduction: Thiols and amines.

Scientific Research Applications

Methyl 2-sulfanyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-sulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the sulfanyl group can form disulfide bonds, which are important in protein folding and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The imidazole scaffold is versatile, and substituent variations significantly influence reactivity, stability, and biological activity. Below are key comparisons with structurally related compounds:

Methyl 2-(2-Phenylethyl)-1H-Imidazole-4-Carboxylate (CAS 300680-10-8)
  • Structure : Position 2 is substituted with a phenylethyl group (-CH₂CH₂C₆H₅) instead of a sulfanyl group.
  • Reduced hydrogen-bonding capacity compared to the sulfanyl derivative. Applications: Used in organic synthesis intermediates; Parchem Chemicals lists it as a specialty chemical for research .
Propargyl 1H-Imidazole-1-Carboxylate
  • Structure : Position 1 is substituted with a propargyl ester (-OCO-C≡CH), while position 4 remains unmodified.
  • Properties :
    • The propargyl group introduces alkyne functionality, enabling click chemistry applications.
    • Higher reactivity in cycloaddition reactions compared to the sulfanyl variant.
    • Applications: Referenced as the "Sarpong reagent" for synthetic organic chemistry .
Flavoxate Related Compound A (3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid)
  • Structure : A benzopyran derivative with phenyl and carboxylic acid substituents.
  • Properties :
    • Distinct core structure (benzopyran vs. imidazole) alters electronic properties and biological targets.
    • Carboxylic acid group enhances solubility but reduces ester stability.
    • Applications: Certified as a pharmaceutical secondary standard by regulatory bodies .

Physicochemical Properties and Reactivity

Property Methyl 2-Sulfanyl-1H-Imidazole-4-Carboxylate Methyl 2-Phenylethyl Analogue Propargyl 1H-Imidazole-1-Carboxylate
Solubility Moderate (polar solvents) Low (nonpolar solvents) Moderate (DMF, DMSO)
Hydrogen Bonding High (SH group) Low Moderate (ester carbonyl)
Reactivity Nucleophilic at S-H Electrophilic aromatic substitution Alkyne-based cycloaddition
Thermal Stability Stable up to 150°C Stable up to 200°C Decomposes above 100°C

Biological Activity

Methyl 2-sulfanyl-1H-imidazole-4-carboxylate (CAS No: 57332-70-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of functional groups, namely the sulfanyl and carboxylate groups, which contribute to its reactivity and biological activity. The imidazole ring allows for coordination with metal ions, enhancing its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-mercaptoimidazole with methyl chloroformate in the presence of a base such as triethylamine. This reaction is often conducted in dichloromethane at room temperature. The following table summarizes key synthetic routes:

Method Reagents Conditions
Cyclization2-Mercaptoimidazole, Methyl chloroformateRoom temperature, organic solvent
Industrial ProductionContinuous flow reactorsAutomated systems for efficiency
PurificationRecrystallization, ChromatographyHigh purity requirements

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus, while values for E. coli were between 40 to 70 µM. These results indicate that while the compound shows promise, its efficacy is lower compared to standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to form disulfide bonds may play a crucial role in protein folding and stability, further influencing cancer cell viability .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which can influence enzyme activity and cellular processes.
  • Formation of Disulfide Bonds : The sulfanyl group can form disulfide bonds that are critical in protein interactions and stability.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation into its antimicrobial properties revealed significant inhibition against multidrug-resistant strains of S. aureus, suggesting potential as an alternative therapeutic agent .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines have shown that treatment with this compound leads to reduced cell proliferation and increased rates of apoptosis .

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